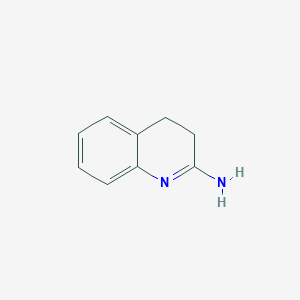

3,4-Dihydroquinolin-2-amine

Vue d'ensemble

Description

3,4-Dihydro-1H-quinolin-(2E)-ylideneamine est un composé hétérocyclique qui appartient à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles en chimie médicinale. La structure du 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine se compose d'un noyau de quinoléine avec une substitution dihydro et ylideneamine, ce qui confère des propriétés chimiques uniques au composé.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine peut être réalisée selon diverses voies de synthèse. Une méthode courante implique la réaction de 2-alkynylanilines avec des cétones en présence de catalyseurs acides de Brønsted ou de Lewis . Par exemple, la réaction de 2-éthynylanilines avec des cétones en présence d'acide p-toluènesulfonique monohydraté dans l'éthanol à reflux conduit aux dérivés quinoléiques désirés . Une autre approche implique l'utilisation de FeCl3 comme catalyseur dans le toluène à des températures élevées .

Méthodes de production industrielle

La production industrielle du 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le choix des catalyseurs, des solvants et des paramètres réactionnels est crucial pour une production efficace. Les réacteurs à flux continu et les plateformes de synthèse automatisée sont souvent utilisés pour rationaliser le processus de production et minimiser les déchets.

Analyse Des Réactions Chimiques

Types de réactions

Le 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine-2-one.

Réduction : Les réactions de réduction peuvent convertir le groupe ylideneamine en amine.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur le noyau de la quinoléine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les composés organométalliques sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine substituée, qui peuvent présenter des propriétés biologiques et chimiques différentes selon la nature des substituants.

Applications de recherche scientifique

Chimie : Le composé sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments.

Mécanisme d'action

Le mécanisme d'action du 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il agit comme un inhibiteur de la synthétase de l'aldostérone (CYP11B2), qui catalyse la conversion de la 11-désoxycorticostérone en aldostérone . En inhibant cette enzyme, le composé peut potentiellement réduire les niveaux élevés d'aldostérone associés à l'hypertension artérielle et à l'insuffisance cardiaque.

Applications De Recherche Scientifique

1.1. Neuropharmacology

3,4-Dihydroquinolin-2-amine derivatives have been synthesized and evaluated for their potential as dopamine receptor D2 modulators. A study revealed that certain derivatives exhibited high affinity for D2 receptors and showed promise in treating central nervous system disorders such as schizophrenia. The compound 5e demonstrated a favorable profile for crossing the blood-brain barrier while maintaining low cytotoxicity, indicating its potential for neuropharmacological applications .

1.2. Matrix Metalloproteinase Inhibition

Research has identified 3,4-dihydroquinolin-2-one derivatives as inhibitors of matrix metalloproteinases (MMPs). These enzymes are implicated in various diseases characterized by tissue breakdown, including heart disease and arthritis. The inhibition of MMPs by these compounds suggests their utility in treating conditions such as cardiac insufficiency and inflammatory bowel disease .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods, including redox-triggered reactions and asymmetric synthesis techniques. Recent advancements have allowed for the development of chiral variants with complex structures, enhancing their potential biological activities .

3.1. Enzyme Inhibition

Several studies have reported the enzyme inhibition properties of this compound derivatives. For instance, peptide-dihydroquinolinone conjugates have shown inhibitory effects against human carbonic anhydrase II (hCA II), with IC50 values ranging from 15.7 to 65.7 µM . This suggests potential applications in treating conditions related to carbonic anhydrase activity.

3.2. Antioxidant Properties

The antioxidant activities of some this compound derivatives have been evaluated using DPPH radical scavenging assays. Although these compounds displayed weaker antioxidant properties compared to standard antioxidants like α-tocopherol, their structural modifications could enhance these activities in future studies .

4.1. Case Study: Neuropharmacological Potential

A pilot study focused on synthesizing new derivatives based on the approved drug aripiprazole highlighted the need for developing effective neuroleptic drugs targeting D2 receptors . The findings indicated that the synthesized compounds could serve as potential alternatives or adjuncts to existing treatments for schizophrenia.

4.2. Case Study: MMP Inhibition

Another significant study investigated the efficacy of 3,4-dihydroquinolin-2-one derivatives as MMP inhibitors, demonstrating their potential in managing diseases associated with extracellular matrix degradation . This case study underscores the relevance of these compounds in therapeutic strategies against chronic diseases.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of aldosterone synthase (CYP11B2), which catalyzes the conversion of 11-deoxycorticosterone to aldosterone . By inhibiting this enzyme, the compound can potentially reduce elevated aldosterone levels associated with hypertension and heart failure.

Comparaison Avec Des Composés Similaires

Composés similaires

7-Amino-3,4-dihydro-1H-quinolin-2-one : Ce composé est structurellement similaire et a été étudié pour ses effets inhibiteurs sur les anhydrases carboniques.

8-Hydroxy-3,4-dihydro-1H-quinolin-2-one : Un autre dérivé avec des activités biologiques potentielles.

Unicité

Le 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber la synthétase de l'aldostérone le distingue des autres dérivés de la quinoléine, ce qui en fait un composé précieux pour la recherche sur les maladies cardiovasculaires.

Activité Biologique

3,4-Dihydroquinolin-2-amine, a compound belonging to the dihydroquinoline class, exhibits a range of biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a six-membered nitrogen-containing heterocyclic structure. Its unique chemical properties arise from the presence of both an amino group and a carbonyl group within the quinoline framework, making it a versatile scaffold for drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Dopamine Receptor Modulation : Recent studies have synthesized derivatives of 3,4-dihydroquinolin-2(1H)-one as potential modulators of dopamine receptor D2 (D2R). One notable compound demonstrated high affinity for D2R and showed promise for treating central nervous system disorders such as schizophrenia .

- Cholinesterase Inhibition : Compounds derived from this scaffold have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs). For instance, one derivative exhibited IC50 values of 0.28 µM for AChE and 0.91 µM for hMAO-A, indicating significant potential for treating Alzheimer's disease .

Case Studies and Experimental Results

- Dopamine Receptor D2 Modulators :

- Acetylcholinesterase Inhibition :

- Anticancer Activity :

Data Table: Biological Activities Summary

| Compound | Target/Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| 5e | D2R Affinity | N/A | High affinity but unique binding mode |

| 3e | AChE Inhibition | 0.28 (eeAChE) | Effective inhibitor with low cytotoxicity |

| MAO-A Inhibition | 0.91 | Balanced inhibition profile | |

| MAO-B Inhibition | 2.81 | ||

| Various Tetrahydroquinolines | Antiproliferative Activity | N/A | Effective against DU145 and MCF7 cell lines |

Propriétés

IUPAC Name |

3,4-dihydroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREBANHDFAXBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.